molecular formula C7H7Cl3N2O2 B8752595 (2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride

(2,3-Dichloro-6-nitrophenyl)methanamine hydrochloride

Cat. No. B8752595
M. Wt: 257.5 g/mol
InChI Key: LBCBXBVKVWSESY-UHFFFAOYSA-N
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Patent
US06194420B1

Procedure details

A solution of 7.131 g of tin (II) chloride dihydrate in 4.7 L of concentrated hydrochloric acid was prepared. Separately, 1.631 g of 2,3-dichloro-6-nitrobenzylamine hydrochloride was dissolved in 9.5 L of concentrated hydrochloric acid. The solution of the amine was added to the tin chloride solution over 1-2 hours to maintain the reaction temperature below 45° C. The mixture was stirred for 2 hours at 40-45° C. in a warm water bath, and cooled in an ice/methanol bath to −5° C. The mixture was filtered, and the isolated solids slurried with 13 L water, 6.5 kg ice, and 6 L methylene chloride. Sodium hydroxide (50% aqueous solution) was added until pH >12, and the organic layer was removed. The aqueous phase was extracted with methylene chloride (2×6 L), and the combined organic layers washed with water (6 L portions) until pH=7-8. The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours, and filtered. The filtrate was concentrated to an oil, and crystallized from isopropanol at −20° C. to give 2-amino-5,6-dichlorobenzylamine in 58 to 96% yield.
Quantity
4.7 L
Type
solvent
Reaction Step One
Quantity
1.631 g
Type
reactant
Reaction Step Two
Quantity
9.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=[O:13])[C:4]=1[CH2:5][NH2:6].[Sn:15](Cl)(Cl)([Cl:17])[Cl:16]>Cl>[OH2:13].[OH2:13].[Sn:15]([Cl:17])[Cl:16].[NH2:12][C:7]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:3]([Cl:2])[C:4]=1[CH2:5][NH2:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4.7 L
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.631 g
Type
reactant
Smiles
Cl.ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
9.5 L
Type
solvent
Smiles
Cl
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 40-45° C. in a warm water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 45° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/methanol bath to −5° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
Sodium hydroxide (50% aqueous solution) was added until pH >12
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (2×6 L)
WASH
Type
WASH
Details
the combined organic layers washed with water (6 L portions) until pH=7-8
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol at −20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.O.[Sn](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.131 g
Name
Type
product
Smiles
NC1=C(CN)C(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06194420B1

Procedure details

A solution of 7.131 g of tin (II) chloride dihydrate in 4.7 L of concentrated hydrochloric acid was prepared. Separately, 1.631 g of 2,3-dichloro-6-nitrobenzylamine hydrochloride was dissolved in 9.5 L of concentrated hydrochloric acid. The solution of the amine was added to the tin chloride solution over 1-2 hours to maintain the reaction temperature below 45° C. The mixture was stirred for 2 hours at 40-45° C. in a warm water bath, and cooled in an ice/methanol bath to −5° C. The mixture was filtered, and the isolated solids slurried with 13 L water, 6.5 kg ice, and 6 L methylene chloride. Sodium hydroxide (50% aqueous solution) was added until pH >12, and the organic layer was removed. The aqueous phase was extracted with methylene chloride (2×6 L), and the combined organic layers washed with water (6 L portions) until pH=7-8. The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours, and filtered. The filtrate was concentrated to an oil, and crystallized from isopropanol at −20° C. to give 2-amino-5,6-dichlorobenzylamine in 58 to 96% yield.
Quantity
4.7 L
Type
solvent
Reaction Step One
Quantity
1.631 g
Type
reactant
Reaction Step Two
Quantity
9.5 L
Type
solvent
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=[O:13])[C:4]=1[CH2:5][NH2:6].[Sn:15](Cl)(Cl)([Cl:17])[Cl:16]>Cl>[OH2:13].[OH2:13].[Sn:15]([Cl:17])[Cl:16].[NH2:12][C:7]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:3]([Cl:2])[C:4]=1[CH2:5][NH2:6] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
4.7 L
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.631 g
Type
reactant
Smiles
Cl.ClC1=C(CN)C(=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
9.5 L
Type
solvent
Smiles
Cl
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at 40-45° C. in a warm water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature below 45° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/methanol bath to −5° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
Sodium hydroxide (50% aqueous solution) was added until pH >12
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with methylene chloride (2×6 L)
WASH
Type
WASH
Details
the combined organic layers washed with water (6 L portions) until pH=7-8
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate (500 g) and charcoal (200 g) for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
crystallized from isopropanol at −20° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O.O.[Sn](Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.131 g
Name
Type
product
Smiles
NC1=C(CN)C(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.